13-Hpode

Descripción general

Descripción

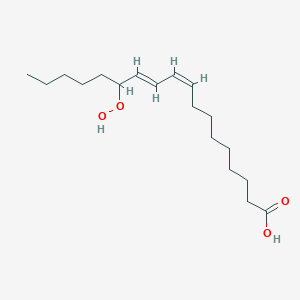

13-Hydroperoxyoctadecadienoic acid, commonly referred to as 13-Hpode, is a lipid peroxide derived from linoleic acid. It is a significant component of oxidized low-density lipoprotein and has been implicated in various biological processes and diseases, including atherosclerosis and cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 13-Hydroperoxyoctadecadienoic acid can be synthesized through the enzymatic reaction of linoleic acid with lipoxygenase. The reaction typically involves the use of lipoxygenase from sources such as soybean flour, which catalyzes the hydroperoxidation of linoleic acid to produce 13-Hydroperoxyoctadecadienoic acid . The reaction conditions often include a solvent-free system and the addition of surfactants like Triton CG-110 to improve the reaction yield .

Industrial Production Methods: In industrial settings, the production of 13-Hydroperoxyoctadecadienoic acid involves the use of enzyme cascades consisting of lipoxygenase, lipase, and catalase. This method allows for the one-pot synthesis of 13-Hydroperoxyoctadecadienoic acid starting from safflower oil. The process is optimized for high yield and regioselectivity, making it a green and sustainable approach .

Análisis De Reacciones Químicas

Types of Reactions: 13-Hydroperoxyoctadecadienoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other lipid peroxides.

Reduction: It can be reduced to form hydroxyoctadecadienoic acids.

Cleavage: It can be cleaved to produce smaller aldehydes and alcohols, such as hexanal.

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Commonly employs reducing agents such as sodium borohydride.

Cleavage: Utilizes Lewis acids like aluminum chloride and zeolites under mild reaction conditions.

Major Products:

Hexanal: A significant product formed from the cleavage of 13-Hydroperoxyoctadecadienoic acid.

Hydroxyoctadecadienoic acids: Formed through the reduction of 13-Hydroperoxyoctadecadienoic acid.

Aplicaciones Científicas De Investigación

Cancer Research

Tumorigenicity and Cellular Response

Research indicates that 13-HPODE can influence tumorigenic processes. A study on Caco-2 cells demonstrated that treatment with this compound induced the expression of genes related to detoxification and metabolic pathways, which may contribute to a tumorigenic environment. Specifically, the compound enhanced peroxisome proliferator-activated receptor (PPAR) signaling, which is involved in lipid metabolism and inflammation, suggesting a dual role in promoting oxidative stress while also triggering antioxidant responses .

Gene Expression Modulation

RNA sequencing analysis revealed that this compound treatment led to significant alterations in gene expression related to ribosome biogenesis and mitochondrial function. This disruption may play a role in the development or progression of intestinal diseases, including cancer . Moreover, it has been shown to downregulate oxidative phosphorylation, indicating potential mitochondrial damage associated with increased tumorigenicity .

Inflammation and Immune Response

Pro-inflammatory Activity

this compound has been identified as a potent pro-inflammatory agent. It stimulates the secretion of granzyme B from natural killer (NK) cells, contributing to intestinal inflammation. In vitro studies demonstrated that NK cells treated with this compound exhibited increased expression of TNF-α and MCP1, which are crucial mediators of inflammatory responses . This suggests that dietary intake of oxidized lipids like this compound may exacerbate conditions such as inflammatory bowel disease.

Macrophage Activation

In macrophage models, this compound was found to inhibit nitric oxide production more effectively than other lipid compounds, highlighting its role in modulating immune responses . This inhibition could have implications for inflammatory diseases where nitric oxide plays a critical role.

Oxidative Stress and Cellular Damage

Impact on Oxidative Stress Pathways

Studies have shown that this compound can induce oxidative stress in various cell types by altering metabolic processes. For instance, it has been implicated in the apoptosis of endothelial cells, suggesting that chronic exposure to this compound may lead to vascular dysfunction and related diseases . The ability of this compound to generate reactive oxygen species (ROS) further emphasizes its potential role in oxidative damage.

Nutritional Implications

Dietary Sources and Effects

As a common dietary peroxidized lipid, this compound is often present in high-fat diets. Its consumption can lead to increased levels of oxidative stress markers in the body, potentially linking dietary habits with chronic diseases like cancer and cardiovascular conditions . Understanding its effects on metabolism and inflammation can guide dietary recommendations aimed at reducing disease risk.

Toxicological Studies

Carcinogenic Potential

Research into the carcinogenic properties of this compound has revealed its involvement in DNA damage pathways. A toxicogenomic study indicated that exposure to this compound could affect gene expression related to carcinogenesis, suggesting that it may act as a chemical stressor influencing cancer development . The predictive models developed from these studies underscore the need for further investigation into its long-term health impacts.

Data Table: Summary of Applications of this compound

Mecanismo De Acción

13-Hydroperoxyoctadecadienoic acid exerts its effects through several molecular targets and pathways:

Activation of Nuclear Factor-kappa B (NF-κB): It activates NF-κB, leading to the transcriptional regulation of inflammatory genes in vascular smooth muscle cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway: It activates the MAPK pathway, including extracellular signal-regulated kinase 1/2, p38, and c-Jun amino-terminal kinase.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: It enhances PPAR signaling involved in lipid metabolism, homeostasis, and inflammation.

Comparación Con Compuestos Similares

13-Hydroperoxyoctadecadienoic acid can be compared with other similar compounds, such as:

13-Hydroxyoctadecadienoic Acid (13-HODE): Both compounds are derived from linoleic acid, but 13-Hydroperoxyoctadecadienoic acid is a hydroperoxide, while 13-Hydroxyoctadecadienoic acid is a hydroxyl derivative.

9-Hydroperoxyoctadecadienoic Acid (9-Hpode): Similar to 13-Hydroperoxyoctadecadienoic acid, but the hydroperoxide group is located at the ninth carbon instead of the thirteenth.

9-Hydroxyoctadecadienoic Acid (9-HODE): A hydroxyl derivative of linoleic acid with the hydroxyl group at the ninth carbon.

Uniqueness: 13-Hydroperoxyoctadecadienoic acid is unique due to its specific role in activating inflammatory pathways and its involvement in lipid metabolic processes, making it a significant compound in both biological and industrial contexts .

Actividad Biológica

13-Hydroperoxyoctadecadienoic acid (13-HPODE) is a lipid peroxidation product derived from linoleic acid, a polyunsaturated fatty acid prevalent in dietary fats. As a peroxidized lipid, this compound is implicated in various biological processes, particularly in inflammation, cell signaling, and metabolic regulation. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, gene expression, and potential implications for health and disease.

Gene Expression Modulation

Research indicates that exposure to this compound significantly alters gene expression profiles in various cell types. In a study involving Caco-2 cells (human intestinal epithelial cells), RNA sequencing revealed that treatment with 100 µM of this compound resulted in the identification of 3,094 differentially expressed genes (DEGs) . Notably, 1,692 genes were downregulated , while 1,402 genes were upregulated compared to untreated cells. Key pathways affected included:

- Lipid metabolism : Upregulation of genes involved in lipid uptake and transport such as PLIN2, FABP1, and CPT1A.

- Detoxification : Enhanced expression of cytochrome P450 enzymes and glutathione metabolism pathways.

- Cell cycle regulation : Downregulation of genes associated with cell proliferation and DNA repair mechanisms .

Inflammatory Responses

This compound has been shown to promote pro-inflammatory activities, particularly through its interaction with immune cells. For instance, it stimulates Natural Killer (NK) cells to secrete granzyme B (GZMB) and other inflammatory cytokines like TNF-α and MCP-1 in a dose-dependent manner. This response contributes to intestinal inflammation, especially under conditions of high-fat diets where dietary peroxidized lipids are abundant .

Mitochondrial Dysfunction

The exposure to this compound has been linked to mitochondrial dysfunction. Studies reported significant downregulation of oxidative phosphorylation pathways following treatment with this compound. This suggests that this compound may impair mitochondrial function, contributing to oxidative stress and cellular damage .

Endothelial Cell Apoptosis

In endothelial cells, this compound has been shown to induce apoptosis, which can disrupt vascular integrity and contribute to inflammatory diseases. The activation of apoptotic pathways by this compound highlights its potential role in vascular pathologies and endothelial dysfunction .

Dietary Impact on Gut Health

A study involving mice fed with a diet high in this compound demonstrated an increase in GZMB expression localized primarily in the distal intestinal epithelium. This finding underscores the role of dietary peroxidized lipids in modulating gut immune responses and potentially exacerbating conditions like inflammatory bowel disease .

Cancer Research Implications

The dual role of this compound as both a promoter of certain metabolic pathways and a potential tumorigenic agent has been explored. While some studies suggest that it may enhance anti-inflammatory signaling through PPAR activation, others indicate that it could contribute to cancer progression by promoting an environment conducive to tumor growth through altered metabolic processes .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSRHVWSAMTSSN-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101266533 | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23017-93-8 | |

| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 13-HPODE in inflammation?

A1: this compound exhibits pro-inflammatory activity, particularly in Natural Killer (NK) cells []. It stimulates the secretion of pro-inflammatory Granzyme B from NK cells, potentially contributing to intestinal inflammation [].

Q2: Does this compound affect gene expression?

A2: Yes, this compound significantly impacts gene expression in various cell types. In intestinal epithelial cells, it modulates genes related to detoxification, lipid metabolism, and proliferation [, ]. In vascular smooth muscle cells, it upregulates the expression of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway [].

Q3: How does this compound affect endothelial cells?

A3: this compound can induce apoptosis in bovine mammary endothelial cells (BMEC), leading to reduced endothelial barrier integrity []. This effect is attributed to the oxidant properties of this compound, as co-exposure with an antioxidant mitigates these adverse effects [].

Q4: Can this compound affect thyroid function?

A4: Studies on porcine thyrocytes suggest that this compound may indirectly influence thyroid hormone synthesis []. Although it doesn't directly affect genes involved in thyroid hormone production, it reduces the expression of Dual oxidase-2, impacting hydrogen peroxide formation, a rate-limiting step in thyroid hormone synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.